molecular formula C34H38FeN4O5- B15134448 3-[(4Z,10Z,15Z,19Z)-18-(2-carboxylatoethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraid-2-yl]propanoate;hydron;iron(5+);hydroxide

3-[(4Z,10Z,15Z,19Z)-18-(2-carboxylatoethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraid-2-yl]propanoate;hydron;iron(5+);hydroxide

Cat. No.: B15134448
M. Wt: 638.5 g/mol
InChI Key: SIIVQQWQPPSFMC-PGDULHHXSA-L
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Description

The compound “3-[(4Z,10Z,15Z,19Z)-18-(2-carboxylatoethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraid-2-yl]propanoate;hydron;iron(5+);hydroxide” is a complex organometallic molecule. It features a porphyrin ring structure, which is a common motif in many biologically significant compounds, such as hemoglobin and chlorophyll. The presence of iron in the compound suggests it may play a role in redox reactions, similar to other iron-containing porphyrins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the formation of the porphyrin ring followed by the incorporation of the iron ion. The porphyrin ring can be synthesized through a series of condensation reactions involving pyrrole and aldehyde compounds under acidic conditions. Once the porphyrin ring is formed, the iron ion can be introduced through a metallation reaction, often using iron salts such as iron(III) chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pH, and reaction time. Additionally, purification steps such as crystallization or chromatography would be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation and Reduction: The iron center can participate in redox reactions, cycling between different oxidation states.

    Substitution Reactions: Ligands attached to the iron center can be substituted with other ligands under appropriate conditions.

    Coordination Reactions: The porphyrin ring can coordinate with other metal ions or molecules, forming complexes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.

    Substitution: Ligand exchange can be facilitated by using excess ligands or by changing the solvent or temperature.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield higher oxidation state iron complexes, while reduction could produce lower oxidation state species.

Scientific Research Applications

This compound has a wide range of scientific research applications:

    Chemistry: It can be used as a catalyst in various organic reactions, particularly those involving redox processes.

    Biology: Its structure is similar to heme, making it useful in studies of hemoproteins and their functions.

    Industry: It can be used in the development of sensors and other analytical devices due to its redox properties.

Mechanism of Action

The mechanism by which this compound exerts its effects typically involves the iron center. The iron can undergo redox reactions, cycling between different oxidation states. This redox activity can facilitate various chemical transformations, such as electron transfer reactions. The porphyrin ring structure also allows for coordination with other molecules, which can influence the compound’s reactivity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Hemoglobin: Contains an iron-porphyrin complex and is involved in oxygen transport in the blood.

    Chlorophyll: Contains a magnesium-porphyrin complex and plays a crucial role in photosynthesis.

    Cytochromes: A group of heme-containing enzymes involved in electron transport and redox reactions.

Uniqueness

What sets this compound apart is its specific structure and the presence of the iron(5+) ion, which is less common than other oxidation states of iron. This unique oxidation state can impart different reactivity and properties compared to similar compounds.

Properties

Molecular Formula

C34H38FeN4O5-

Molecular Weight

638.5 g/mol

IUPAC Name

3-[(4Z,10Z,15Z,19Z)-18-(2-carboxylatoethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraid-2-yl]propanoate;hydron;iron(5+);hydroxide

InChI

InChI=1S/C34H38N4O4.Fe.H2O/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;;/h7-8,13-16,18-19,22-23,30-31H,1-2,9-12H2,3-6H3,(H,39,40)(H,41,42);;1H2/q-4;+5;/p-2/b26-13-,27-14-,28-15-,32-16-;;

InChI Key

SIIVQQWQPPSFMC-PGDULHHXSA-L

Isomeric SMILES

[H+].CC\1C(C2/C=C\3/C(=C(/C(=C/C4C(C(/C(=C/C5=C(C(=C([N-]5)/C=C1\[N-]2)C)C=C)/[N-]4)C)C=C)/[N-]3)C)CCC(=O)[O-])CCC(=O)[O-].[OH-].[Fe+5]

Canonical SMILES

[H+].CC1C(C2C=C3C(=C(C(=CC4C(C(C(=CC5=C(C(=C([N-]5)C=C1[N-]2)C)C=C)[N-]4)C)C=C)[N-]3)C)CCC(=O)[O-])CCC(=O)[O-].[OH-].[Fe+5]

Origin of Product

United States

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